5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide
Overview
Description
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is an organic compound belonging to the class of thiophene carboxamides.
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide is the β-lactamase receptor of Escherichia coli (E. coli) . This receptor plays a crucial role in the resistance of E. coli to β-lactam antibiotics, which are commonly used to treat bacterial infections.
Mode of Action
This compound interacts with the β-lactamase receptor of E. coli by binding to the active site of the receptor . This interaction inhibits the function of the β-lactamase enzyme, thereby preventing the degradation of β-lactam antibiotics and enhancing their antibacterial efficacy.
Biochemical Pathways
The compound affects the biochemical pathway related to the resistance of E. coli to β-lactam antibiotics . By inhibiting the β-lactamase enzyme, the compound prevents the breakdown of these antibiotics, allowing them to exert their antibacterial effects more effectively. This leads to the downstream effect of enhanced bacterial cell death, contributing to the treatment of the infection.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the β-lactamase enzyme in E. coli . This results in an increased susceptibility of the bacteria to β-lactam antibiotics, leading to enhanced bacterial cell death and a more effective treatment of the infection.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide are largely unexplored. It has been shown to have antibacterial activities against extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) strains . The compound interacts with the active site of the β-lactamase receptor of E. coli .
Cellular Effects
In terms of cellular effects, this compound has been shown to have antibacterial activities against ESBL-producing E. coli ST131 strains . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.
Molecular Mechanism
The molecular mechanism of this compound is not fully known. Molecular docking studies have shown that it interacts with the active site of the β-lactamase receptor of E. coli
Preparation Methods
The synthesis of 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base . This method yields the desired compound in good yield (approximately 80%).
Chemical Reactions Analysis
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide has been extensively studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . The compound has shown promising results in inhibiting the growth of these resistant bacterial strains, making it a potential candidate for developing new antibacterial agents.
Additionally, molecular docking studies have demonstrated that this compound can effectively bind to the active site of the β-lactamase receptor of E. coli, further supporting its potential as an antibacterial agent .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide include:
5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a bromine atom instead of chlorine and exhibits similar antibacterial properties.
N-(5-chloro-4-methylpyridin-2-yl)acetamide: This compound has an acetamide group instead of a carboxamide group and is used in different chemical applications.
The uniqueness of this compound lies in its specific substitution pattern and its potent antibacterial activity against ESBL-producing bacterial strains, which sets it apart from other similar compounds .
Properties
IUPAC Name |
5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWYBNRUODNYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329672 | |
Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868213-01-8 | |
Record name | 5-chloro-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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